molecular formula C16H16F3N7 B6474247 2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2640845-46-9

2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B6474247
CAS No.: 2640845-46-9
M. Wt: 363.34 g/mol
InChI Key: BPDPGYMNZCXYAM-UHFFFAOYSA-N
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Description

2-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at position 2, linked via a piperazine moiety to a 4-(trifluoromethyl)pyrimidine ring. This structure combines aromatic and aliphatic nitrogen-rich systems, which are common in pharmaceuticals targeting kinase or receptor interactions .

Properties

IUPAC Name

2-methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7/c1-11-10-12-14(20-4-5-26(12)23-11)24-6-8-25(9-7-24)15-21-3-2-13(22-15)16(17,18)19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDPGYMNZCXYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a member of a class of heterocyclic compounds that has garnered attention for its diverse biological activities, particularly in the context of cancer research and other therapeutic areas. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrimidine core.
  • A trifluoromethyl group, which enhances lipophilicity and biological activity.
  • A pyrazolo[1,5-a]pyrazine moiety that is known for its pharmacological properties.
  • A piperazine linker that is commonly found in many bioactive compounds.

Biological Activity Overview

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant biological activities, particularly in anticancer applications. These compounds have been shown to interact with various molecular targets and pathways involved in tumorigenesis.

Anticancer Activity

Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance:

  • Inhibition of Signaling Pathways : Compounds similar to our target have been reported to inhibit the ERK signaling pathway , leading to reduced phosphorylation levels of key proteins such as ERK1/2 and AKT, which are crucial for cell proliferation and survival .
  • Cell Cycle Arrest and Apoptosis : Certain derivatives have induced G2/M phase cell cycle arrest and apoptosis in cancer cell lines, indicating their potential as chemotherapeutic agents .

Research Findings

A review of literature reveals various studies focusing on the synthesis and evaluation of biological activity for compounds related to this compound.

Table 1: Summary of Biological Activities

CompoundTargetActivityIC50 (µM)Reference
Compound 12ERK pathwayInhibitor3.91
Compound 2Tubulin polymerizationInhibitor0.53
Compound 4LSD1/KDM1AInhibitor0.154
Compound 5CDK2Inhibitor0.12

Case Study 1: Antiproliferative Effects

In a study evaluating various derivatives, one compound demonstrated an IC50 value of 3.91 µM against MCF-7 breast cancer cells, indicating significant antiproliferative activity. The mechanism involved inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Case Study 2: Apoptotic Induction

Another derivative was shown to induce apoptosis in HCT116 colon cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action suggests a promising therapeutic strategy for targeting resistant cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference(s)
2-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine Pyrazolo[1,5-a]pyrazine + pyrimidine - 2-Methylpyrazolo[1,5-a]pyrazine
- Piperazine linker
- 4-(Trifluoromethyl)pyrimidine
338.4 High lipophilicity due to CF₃ group; potential kinase inhibition
N,N-Dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine Pyrazolo[1,5-a]pyrazine + pyrimidine - N,N-Dimethylamine at pyrimidine C2
- Piperazine linker
338.4 Reduced electron-withdrawing effects compared to CF₃; altered binding affinity
3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine - Bromo at C3
- 4-Chloro-3-nitrophenyl at C7
367.60 Strong electron-withdrawing groups (NO₂, Cl); possible enhanced reactivity
6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine - Piperidine-ethoxy-phenyl at C6
- Pyridin-4-yl at C3
416.49 Extended aromatic system; potential for dual-target interactions
2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine - Ethyl at C2, 4-Fluorophenyl at C3
- Pyridin-2-yl-piperazine at C7
416.49 Fluorine enhances membrane permeability; pyridinyl group may improve solubility

Key Observations

Core Variations :

  • The target compound uses a pyrazolo[1,5-a]pyrazine core, whereas analogs like those in and employ pyrazolo[1,5-a]pyrimidine. Pyrazine cores (two nitrogen atoms) offer distinct electronic profiles compared to pyrimidine (one nitrogen), affecting π-π stacking and hydrogen-bonding capabilities.

Substituent Effects: Trifluoromethyl (CF₃): The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity, which may enhance binding to hydrophobic pockets in enzymes or receptors . Aromatic vs.

Linker Modifications :

  • Piperazine is a common linker due to its conformational flexibility and ability to improve solubility. However, replacing piperazine with piperidine (as in ) or morpholine (as in ) alters steric and electronic properties, impacting target selectivity.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows reductive amination protocols (similar to ), whereas analogs with halogens (e.g., Br in ) require halogenation steps, complicating scalability.

Research Findings and Implications

  • The CF₃ group may confer resistance to oxidative metabolism, extending half-life .
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (CF₃, NO₂) enhance binding to ATP pockets in kinases. Piperazine linkers improve solubility but may reduce blood-brain barrier penetration compared to lipophilic substituents .

Preparation Methods

Synthesis of Pyrazolo[1,5-a]pyrazine Intermediate

The pyrazolo[1,5-a]pyrazine moiety is typically synthesized from 5-amino-3-methylpyrazole through cyclization and functionalization. In one approach, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to form dihydroxy-heterocycle intermediates . Subsequent chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrazine, a critical precursor .

Key Reaction Conditions

StepReagents/ConditionsYield
CyclizationDiethyl malonate, NaOEt, ethanol, 80°C89%
ChlorinationPCl₅, POCl₃, 110°C, 4h61%

The selectivity of chlorination at position 7 is attributed to the electronic effects of the pyrazolo[1,5-a]pyrazine core, which favor substitution at the more reactive site .

Preparation of 4-(Trifluoromethyl)pyrimidine Derivative

The trifluoromethylpyrimidine component is synthesized via nucleophilic aromatic substitution. 4-Chloro-2-(trifluoromethyl)pyrimidine is a common starting material, reacting with piperazine under basic conditions. For example, 4,6-dichloro-2-methylpyrimidine reacts with 1-(2-hydroxyethyl)piperazine in dichloromethane at 30°C to form 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with 89.8% yield .

Optimization Insights

  • Solvent Choice : Dichloromethane enhances reaction rates compared to polar aprotic solvents .

  • Base Selection : Triethylamine improves yields by scavenging HCl, preventing side reactions .

Piperazine Bridging and Final Coupling

The piperazine linker connects the pyrazolo[1,5-a]pyrazine and pyrimidine moieties. In a representative procedure, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrazine undergoes nucleophilic substitution with piperazine in N-methylpyrrolidone (NMP) at 100°C for 30 minutes . The resulting 4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazine is then coupled with 4-chloro-2-(trifluoromethyl)pyrimidine under similar conditions .

Coupling Reaction Data

ComponentConditionsYield
Piperazine intermediateNMP, 100°C, 30min76%
Pyrimidine couplingK₂CO₃, DMF, 80°C, 12h68%

Microwave-assisted synthesis has been employed to accelerate coupling steps, reducing reaction times from hours to minutes while maintaining yields above 70% .

Purification and Characterization

Final purification often involves silica gel chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol. High-performance liquid chromatography (HPLC) confirms purity (>95%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity .

Analytical Data Comparison

ParameterPyrazolo[1,5-a]pyrazine IntermediateFinal Compound
¹H NMR δ 2.18 (s, 3H, CH₃), 7.62–8.11 (m, Ar-H) δ 2.20 (s, 3H, CH₃), 8.04–8.35 (m, Ar-H)
ESI-MS m/z 305 [M+H]⁺ m/z 363.34 [M+H]⁺

Challenges and Mitigation Strategies

  • Regioselectivity in Substitution : Competing reactions at pyrazine C-4 vs. C-7 positions are mitigated by optimizing electron-withdrawing groups and reaction temperatures .

  • Trifluoromethyl Stability : The CF₃ group’s sensitivity to hydrolysis necessitates anhydrous conditions and inert atmospheres during pyrimidine synthesis .

  • Piperazine Handling : Hygroscopic piperazine derivatives require storage under nitrogen and immediate use post-synthesis to prevent degradation.

Alternative Synthetic Routes

Recent advances include palladium-catalyzed cross-coupling for constructing the pyrazine ring. For instance, Suzuki-Miyaura coupling between bromopyrazines and boronic esters has achieved 82% yields in model systems. Additionally, flow chemistry techniques reduce intermediate isolation steps, improving overall efficiency.

Scalability and Industrial Considerations

Kilogram-scale synthesis employs continuous flow reactors for chlorination and coupling steps, achieving 74% overall yield with >99.5% purity . Cost analysis highlights piperazine (43% of raw material costs) and trifluoromethyl precursors (29%) as primary expenditure drivers .

Q & A

Q. How to scale up synthesis without compromising purity?

  • Methodology :
  • Process optimization : Use flow chemistry for exothermic steps (e.g., nitro reductions) and inline IR monitoring.
  • Purification : Employ preparative HPLC with C18 columns; typical purity thresholds >95% for preclinical batches .

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